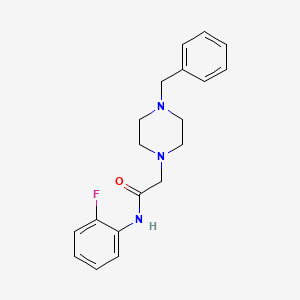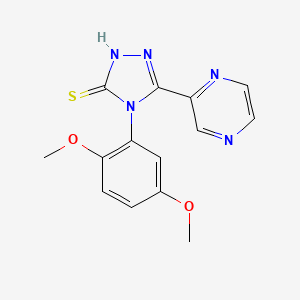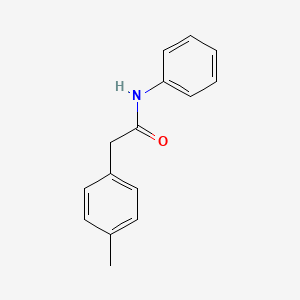
3-chloro-N'-(4-methylcyclohexylidene)-1-benzothiophene-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N'-(4-methylcyclohexylidene)-1-benzothiophene-2-carbohydrazide, also known as MCCB, is a chemical compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic properties. MCCB is a benzothiophene derivative that has been synthesized using various methods and has shown promising results in scientific research.
Mecanismo De Acción
3-chloro-N'-(4-methylcyclohexylidene)-1-benzothiophene-2-carbohydrazide exerts its therapeutic effects through various mechanisms of action. It has been found to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory cytokines. 3-chloro-N'-(4-methylcyclohexylidene)-1-benzothiophene-2-carbohydrazide also activates the AMP-activated protein kinase pathway, which plays a role in regulating cellular metabolism and energy homeostasis. Additionally, 3-chloro-N'-(4-methylcyclohexylidene)-1-benzothiophene-2-carbohydrazide has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
3-chloro-N'-(4-methylcyclohexylidene)-1-benzothiophene-2-carbohydrazide has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines such as TNF-alpha and IL-6 in animal models. 3-chloro-N'-(4-methylcyclohexylidene)-1-benzothiophene-2-carbohydrazide also reduces the levels of prostaglandins, which are involved in the inflammatory response. Additionally, 3-chloro-N'-(4-methylcyclohexylidene)-1-benzothiophene-2-carbohydrazide has been found to reduce pain in animal models by inhibiting the activity of the COX-2 enzyme. 3-chloro-N'-(4-methylcyclohexylidene)-1-benzothiophene-2-carbohydrazide has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-chloro-N'-(4-methylcyclohexylidene)-1-benzothiophene-2-carbohydrazide has several advantages for lab experiments. It is readily synthesized using various methods and has been optimized to produce high yields. 3-chloro-N'-(4-methylcyclohexylidene)-1-benzothiophene-2-carbohydrazide has also shown promising results in various scientific research studies, indicating its potential therapeutic properties. However, there are limitations to using 3-chloro-N'-(4-methylcyclohexylidene)-1-benzothiophene-2-carbohydrazide in lab experiments. Its potential toxicity and side effects need to be further studied. Additionally, its efficacy in human clinical trials needs to be evaluated.
Direcciones Futuras
There are several future directions for the study of 3-chloro-N'-(4-methylcyclohexylidene)-1-benzothiophene-2-carbohydrazide. Further research is needed to evaluate its potential toxicity and side effects. The efficacy of 3-chloro-N'-(4-methylcyclohexylidene)-1-benzothiophene-2-carbohydrazide in human clinical trials needs to be evaluated to determine its potential as a therapeutic agent. Additionally, the mechanisms of action of 3-chloro-N'-(4-methylcyclohexylidene)-1-benzothiophene-2-carbohydrazide need to be further studied to determine its full therapeutic potential. Finally, the synthesis methods of 3-chloro-N'-(4-methylcyclohexylidene)-1-benzothiophene-2-carbohydrazide need to be optimized to produce higher yields and reduce costs.
Métodos De Síntesis
3-chloro-N'-(4-methylcyclohexylidene)-1-benzothiophene-2-carbohydrazide can be synthesized using a variety of methods, including the condensation reaction between 4-methylcyclohexanone and 2-aminothiophenol followed by the reaction with chloroacetyl chloride. Another method involves the reaction of 4-methylcyclohexanone with thiosemicarbazide followed by the reaction with chloroacetyl chloride. These methods have been optimized to produce high yields of 3-chloro-N'-(4-methylcyclohexylidene)-1-benzothiophene-2-carbohydrazide.
Aplicaciones Científicas De Investigación
3-chloro-N'-(4-methylcyclohexylidene)-1-benzothiophene-2-carbohydrazide has shown potential therapeutic properties in various scientific research studies. It has been studied for its anti-inflammatory, analgesic, and anti-tumor activities. 3-chloro-N'-(4-methylcyclohexylidene)-1-benzothiophene-2-carbohydrazide has been found to inhibit the production of inflammatory cytokines and reduce pain in animal models. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Propiedades
IUPAC Name |
3-chloro-N-[(4-methylcyclohexylidene)amino]-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2OS/c1-10-6-8-11(9-7-10)18-19-16(20)15-14(17)12-4-2-3-5-13(12)21-15/h2-5,10H,6-9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLNOMCFUQNDTCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=NNC(=O)C2=C(C3=CC=CC=C3S2)Cl)CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N'-(4-methylcyclohexylidene)-1-benzothiophene-2-carbohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(dimethylamino)phenyl]-N'-6-quinoxalinylthiourea](/img/structure/B5726677.png)


![methyl 4-{2-[(2,4-dimethylphenyl)amino]-2-oxoethoxy}-3-methoxybenzoate](/img/structure/B5726702.png)
![N-[3-(isobutyrylamino)phenyl]-3,4-dimethylbenzamide](/img/structure/B5726703.png)



![5-[(2-ethoxyphenyl)amino]-5-oxopentanoic acid](/img/structure/B5726735.png)
![N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5726743.png)
![N-cyclopentyl-2-[5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B5726748.png)

![2-ethoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5726760.png)
![1-[2-(4-benzylphenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5726766.png)